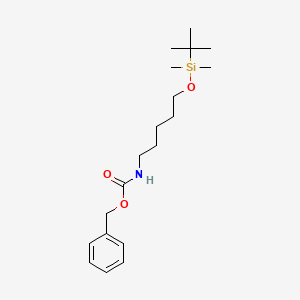

Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate

Description

Properties

IUPAC Name |

benzyl N-[5-[tert-butyl(dimethyl)silyl]oxypentyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO3Si/c1-19(2,3)24(4,5)23-15-11-7-10-14-20-18(21)22-16-17-12-8-6-9-13-17/h6,8-9,12-13H,7,10-11,14-16H2,1-5H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTMLHUZIBNOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Protection of 5-Amino-1-Pentanol

The primary amine of 5-amino-1-pentanol is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA). This step ensures chemoselective protection of the amine while leaving the hydroxyl group available for subsequent silylation.

Silylation of the Hydroxyl Group

The hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) under inert atmosphere. Imidazole is employed as a base to neutralize HCl generated during the reaction, preventing acid-catalyzed side reactions. The silylation proceeds quantitatively at 0°C, with gradual warming to room temperature to ensure complete conversion.

Reaction Equation:

Detailed Experimental Procedure

Materials and Conditions

Stepwise Protocol

-

Setup : Charge a flame-dried flask with S2 and imidazole in DCM under N₂.

-

Cooling : Cool the mixture to 0°C using an ice bath.

-

Addition : Add TBSCl dropwise over 10 min.

-

Reaction : Stir at 0°C for 1 h, then warm to room temperature and stir for 4 h.

-

Workup :

-

Wash with saturated NH₄Cl (2 × 100 mL) to remove excess imidazole.

-

Wash with brine (100 mL) to eliminate residual salts.

-

Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification : Perform flash chromatography (cyclohexane/ethyl acetate, 5:1) to isolate the product as a clear oil (10.89 g, 84% yield).

Optimization and Critical Parameters

Solvent Selection

Dichloromethane is preferred due to its ability to dissolve both polar (imidazole) and nonpolar (TBSCl) reactants while maintaining a low reaction temperature. Alternatives like THF or DMF may lead to slower silylation rates.

Stoichiometry and Base

A 1.1:1 molar ratio of TBSCl to substrate ensures complete conversion. Imidazole (1.1 eq.) acts as both a base and a catalyst, with excess amounts preventing HCl-induced decomposition.

Temperature Control

Maintaining 0°C during TBSCl addition minimizes side reactions (e.g., premature silylation of the carbamate). Gradual warming to room temperature ensures reaction completion without epimerization.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Alternative Methods

While the described method is optimal, literature reports alternative approaches:

One-Pot Protection Strategies

Combining carbamate formation and silylation in a single pot reduces purification steps but risks over-silylation. Yields typically drop to 65–70% due to competing side reactions.

Chemical Reactions Analysis

Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Scientific Research Applications

Chemical Synthesis

1.1 Building Block for Carbamate Synthesis

Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate serves as an important intermediate in the synthesis of other carbamate derivatives. The TBDMS group provides protection for hydroxyl functionalities during multi-step synthetic processes, allowing for selective reactions without unwanted side reactions. This property is particularly beneficial in complex organic syntheses where functional group compatibility is crucial .

1.2 Versatile Reaction Conditions

The compound can undergo various transformations, such as deprotection under mild acidic conditions to reveal the hydroxyl group for further functionalization. This makes it suitable for generating a range of derivatives that can be tailored for specific applications, including pharmaceuticals and agrochemicals .

Pharmaceutical Applications

2.1 Potential Anticancer Agents

Recent studies have indicated that carbamates similar to this compound exhibit cytotoxic properties against various cancer cell lines. The incorporation of different substituents on the carbamate moiety can enhance biological activity, making this compound a candidate for further drug development .

2.2 Drug Delivery Systems

The silyl ether functionality in this compound can be exploited in drug delivery systems where controlled release is desired. The ability to modify the silyl group allows for the design of prodrugs that can improve the solubility and bioavailability of poorly soluble drugs .

Material Science

3.1 Polymer Chemistry

this compound can be utilized in the synthesis of polymers with specific properties. The presence of the TBDMS group allows for the incorporation of this compound into polymer matrices, which can enhance thermal stability and mechanical properties, making it useful in high-performance materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate can be compared with similar compounds such as:

5-(tert-Butyldimethylsilyloxy)-1-pentanol: This compound is a precursor in the synthesis of this compound and shares similar structural features.

Benzyl carbamate: Another related compound, which lacks the tert-butyldimethylsilyloxy group, making it less sterically hindered and potentially more reactive in certain chemical reactions.

Biological Activity

Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate, with the chemical formula and CAS number 699020-11-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzyl group, a tert-butyldimethylsilyloxy moiety, and a pentylcarbamate functional group. Its molecular weight is approximately 351.56 g/mol. The presence of the silyloxy group enhances its stability and solubility in organic solvents, making it a useful intermediate in synthetic applications.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The silyloxy group may influence the compound's ability to penetrate cell membranes and interact with intracellular targets.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression.

- Cell Proliferation Modulation : Research indicates that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways.

Biological Activity Studies

Research on related compounds suggests that this compound may exhibit significant biological activities. Below are some findings from relevant studies:

Case Studies

- HDAC Inhibition : In a study focused on natural product analogues, compounds structurally related to this compound were synthesized and tested for their ability to inhibit HDAC activity. Results indicated that certain analogues significantly reduced cell viability in cancer cell lines, supporting the hypothesis that this compound may also exhibit similar properties.

- Immune Modulation : Another study evaluated the immunomodulatory effects of similar compounds, revealing that they could enhance cytotoxic T cell degranulation while modulating immune responses. This suggests potential therapeutic applications in immunology.

Q & A

Q. How can the synthesis of Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Stepwise Protection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, minimizing side reactions .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates. Final purification via recrystallization in ethanol/water mixtures enhances crystallinity .

- Monitoring : Track reaction progress using TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Moisture Sensitivity : TBS-protected compounds are hydrolytically labile. Store under inert gas (argon/nitrogen) at –20°C in flame-sealed vials .

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Handle in fume hoods to avoid inhalation .

- Stability Checks : Perform periodic NMR (monitor TBS group at δ 0.0–0.2 ppm) and HPLC to detect degradation .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound in oncology?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination (dose range: 0.1–100 μM) .

- Apoptosis : Quantify caspase-3/7 activation via fluorometric assays .

- In Vivo Models : Administer intraperitoneally (10–50 mg/kg) in xenograft mice; monitor tumor volume and histopathology .

- Controls : Include carbamate derivatives without the TBS group to assess the role of silyl protection .

Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H (δ 7.2–7.4 ppm for benzyl protons; δ 3.3–3.6 ppm for pentyloxy chain) and ¹³C (δ 25–26 ppm for TBS methyl groups) .

- HRMS : Exact mass verification (e.g., [M+Na]⁺ via ESI) .

- Purity : HPLC-MS (C18 column, 70:30 acetonitrile/water; retention time ~8–10 min) .

- Thermal Stability : DSC/TGA to determine decomposition temperature (>150°C typical for silyl ethers) .

Q. How can contradictions in stability data for this compound under varying pH and temperature be resolved?

Methodological Answer:

- Systematic Screening : Conduct accelerated stability studies:

- pH Range : Test buffers (pH 2–10) at 25°C/40°C; monitor degradation via HPLC .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

- Controlled Experiments : Isolate degradation products (e.g., desilylated analogs) via preparative HPLC and characterize via NMR to identify instability pathways .

Q. What methodologies are recommended for studying interactions between this compound and biological targets?

Methodological Answer:

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips; measure KD values .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites .

- Mutagenesis : Engineer target proteins (e.g., point mutations) to validate binding residues via SPR/ITC .

Data Contradiction Analysis

Example : Conflicting reports on hydrolytic stability of TBS-protected carbamates.

- Resolution : Compare experimental conditions (e.g., aqueous/organic solvents, trace acid/base). Use deuterated solvents in NMR to detect hydrolysis intermediates (e.g., tert-butyldimethylsilanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.